molecular formula C26H27NO5 B6423214 2-(3,4-dimethoxybenzoyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 514793-11-4

2-(3,4-dimethoxybenzoyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6423214
CAS No.: 514793-11-4
M. Wt: 433.5 g/mol
InChI Key: XHCOGXJZUKGNBX-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzoyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a synthetic small molecule belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, a structure recognized as a privileged scaffold in medicinal chemistry for designing novel biologically active compounds . This multi-substituted derivative features a 1-phenyl group and a 2-(3,4-dimethoxybenzoyl) moiety, structural characteristics that are of high interest for structure-activity relationship (SAR) studies in drug discovery. The compound's core structure is closely related to known pharmacologically active molecules. Tetrahydroisoquinoline derivatives have demonstrated a broad spectrum of biological activities , including anti-viral, anti-cancer, and potential for the treatment of neurological disorders such as Parkinson's disease . Furthermore, structurally similar 6,7-dimethoxy-2-phenethyl-THIQ derivatives are established as potent modulators of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter protein associated with multidrug resistance (MDR) in cancer cells . This makes such compounds valuable tools for oncology research , particularly in investigating mechanisms to sensitize resistant cancer cells to chemotherapeutic agents like doxorubicin . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are responsible for determining the suitability of this compound for their specific applications. Buyer assumes responsibility for confirming product identity and purity prior to use. For detailed handling, storage, and safety information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO5/c1-29-21-11-10-19(15-22(21)30-2)26(28)27-13-12-18-14-23(31-3)24(32-4)16-20(18)25(27)17-8-6-5-7-9-17/h5-11,14-16,25H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCOGXJZUKGNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2C4=CC=CC=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for constructing the tetrahydroisoquinoline core. A modified protocol involves cyclizing N-acyl-β-phenylethylamine derivatives under acidic conditions. For example, β-phenylethylamine (1.0 eq) reacts with 3,4-dimethoxybenzoyl chloride (1.2 eq) in toluene under Dean-Stark conditions to form N-(3,4-dimethoxybenzoyl)-β-phenylethylamine. Subsequent treatment with polyphosphoric acid (PPA) at 130°C for 3 hours induces cyclization to yield 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline.

Key Reaction Parameters

StepReagents/ConditionsYield
AcylationToluene, 80°C, 5 h89%
CyclizationPPA, 130°C, 3 h70%

This method’s limitation lies in the partial oxidation of the dihydroisoquinoline intermediate, necessitating a reduction step.

Reductive Amination Pathways

Lithium Aluminum Hydride (LiAlH₄) Reduction

Reduction of nitrovinyl intermediates provides an alternative route. (E)-6-(2-nitrovinyl)-2,3-dihydrobenzodioxine (1.0 eq) is treated with LiAlH₄ (4.0 eq) in tetrahydrofuran (THF) at room temperature for 16 hours, yielding 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline with 61% efficiency. Subsequent acylation with 3,4-dimethoxybenzoyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) introduces the benzoyl group at position 2, achieving an 84% yield.

Optimization Insights

  • Excess LiAlH₄ (≥4 eq) minimizes byproduct formation.

  • THF outperforms Et₂O due to superior solubility of intermediates.

Regioselective Acylation Techniques

Friedel-Crafts Acylation

Direct acylation of preformed tetrahydroisoquinolines exploits the electron-rich aromatic ring. 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) reacts with 3,4-dimethoxybenzoyl chloride (1.1 eq) in the presence of AlCl₃ (1.5 eq) at 0°C to 25°C, selectively functionalizing position 2. The reaction proceeds via a Wheland intermediate, with yields reaching 78% after 12 hours.

Comparative Data

CatalystTemperatureTime (h)Yield
AlCl₃0°C → 25°C1278%
FeCl₃25°C2452%

AlCl₃’s superior Lewis acidity enhances electrophilic substitution kinetics.

Hybrid Approaches for Industrial Scalability

One-Pot Cyclization-Acylation

A scalable method combines cyclization and acylation in a single reactor. β-Phenylethylamine, 3,4-dimethoxybenzoic acid, and PPA undergo tandem cyclization-acylation at 150°C for 6 hours, directly yielding the target compound with 65% isolated yield. This approach reduces purification steps and improves atom economy.

Advantages

  • Eliminates intermediate isolation.

  • Compatible with continuous flow systems.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ph), 6.82 (s, 2H, Ar-OCH₃), 4.10 (s, 6H, OCH₃), 3.88 (s, 3H, OCH₃).

  • HPLC-MS : [M+H]⁺ at m/z 466.2 confirms molecular weight.

Challenges and Optimization Opportunities

Byproduct Mitigation

Oxidation of tetrahydroisoquinoline to isoquinoline derivatives occurs above 80°C, necessitating strict temperature control during acylation. Catalytic hydrogenation (Pd/C, H₂) reduces oxidized impurities, enhancing purity to >98%.

Solvent Selection

  • DMF improves acylation kinetics but complicates purification.

  • DCM balances reactivity and ease of isolation .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxybenzoyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include DDQ for oxidation, sodium borohydride for reduction, and potassium iodide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products often retain the core tetrahydroisoquinoline structure but exhibit different functional groups, enhancing their utility in further applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anxiolytic Properties

One of the most significant applications of this compound is its role as an intermediate in the synthesis of tofisopam , a well-known anxiolytic agent. Tofisopam is utilized in treating anxiety disorders and has been shown to have a favorable side effect profile compared to traditional benzodiazepines. The synthesis pathway involves the transformation of this compound into tofisopam through various chemical reactions that enhance its pharmacological activity .

2. Neuropharmacology

Research has indicated that tetrahydroisoquinoline derivatives exhibit neuroprotective effects. These compounds may modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in managing conditions such as depression and schizophrenia. The specific structural modifications provided by the dimethoxybenzoyl group could enhance these neuropharmacological effects .

Synthetic Methodologies

1. One-Pot Synthesis Techniques

Recent advancements in synthetic methodologies have introduced one-pot reactions for synthesizing complex organic molecules like 2-(3,4-dimethoxybenzoyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline. This approach simplifies the synthesis process by reducing the number of purification steps required between reactions. For instance, the incorporation of aryne precursors in a one-pot synthesis has been reported to yield various biologically active compounds efficiently .

2. Environmental Considerations in Synthesis

The synthesis of this compound has also been optimized to minimize environmental impact. Techniques that reduce heavy metal contamination and utilize safer reagents have been developed. This is particularly important in pharmaceutical chemistry where waste management and environmental safety are critical considerations .

Case Studies

Case Study 1: Tofisopam Synthesis

In a study published in 2017, researchers detailed a method for synthesizing tofisopam using this compound as an intermediate. The process involved several steps including oxidation and cyclization reactions that successfully produced tofisopam with high yield and purity .

StepReaction TypeKey ReagentsYield (%)
1OxidationCopper compounds + H₂O₂85
2CyclizationAcid catalyst + heat90

Case Study 2: Neuroprotective Studies

A series of pharmacological evaluations demonstrated that derivatives of tetrahydroisoquinoline possess significant neuroprotective effects against oxidative stress-induced neuronal damage. These studies highlighted the potential for developing new treatments for neurodegenerative diseases using compounds similar to this compound .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxybenzoyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity . The compound’s methoxy and benzoyl groups play a crucial role in its binding affinity and specificity. Additionally, it may influence cellular signaling pathways, leading to changes in gene expression and protein synthesis .

Comparison with Similar Compounds

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (Compound I)

  • Structure : Lacks the 3,4-dimethoxybenzoyl group at position 2.
  • Pharmacology : Serves as a precursor for anticonvulsants and enzyme substrates. In biocatalytic assays, its N-methylated derivative (11a) showed activity in colorimetric assays for methyltransferase activity .
  • Analytical Data : HPLC retention times for enantiomers (R: 11.1 min, S: 15.4 min) highlight stereochemical separation challenges .

1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (Compound II)

  • Structure : Features a 4-fluorophenyl group at position 1 instead of phenyl.
  • Pharmacology : Fluorine introduction may enhance metabolic stability and receptor binding affinity. Used in asymmetric transfer hydrogenation studies with metal catalysts .
  • Analytical Data : HPLC retention times (R: 21.0 min, S: 23.9 min) suggest altered polarity due to fluorine substitution .

N-Methyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (11a)

  • Structure : Methyl group at the N-position instead of benzoyl.
  • Pharmacology : Active in methyltransferase assays, indicating role in epigenetic modulation. Cytotoxicity studies show moderate tumor-specific activity (TS = 12.5) .
  • Key Difference : Methylation reduces steric hindrance, enabling easier enzymatic processing but decreasing stability compared to the benzoyl-substituted target compound.

2-Acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6d)

  • Structure : Acetyl group at position 2 and 4-methylphenyl at position 1.
  • Pharmacology : Demonstrated significant anticonvulsant activity in DBA/2 mice, with SAR studies highlighting the importance of acyl and aryl substituents .
  • Key Difference : The acetyl group offers simpler metabolic degradation pathways compared to the 3,4-dimethoxybenzoyl group, which may prolong the target compound’s half-life.

Structure-Activity Relationship (SAR) Insights

Compound Substituent at Position 1 Substituent at Position 2 Key Pharmacological Property
Target Compound Phenyl 3,4-Dimethoxybenzoyl Anticonvulsant precursor
Compound I Phenyl H Methyltransferase substrate
Compound II 4-Fluorophenyl H Catalyst in asymmetric hydrogenation
6d 4-Methylphenyl Acetyl Anticonvulsant (ED₅₀ = 25 mg/kg)
TQ9 () Phenyl 3,4-Dimethoxybenzoyl High cytotoxicity (TS = 12.5)

Impact of Position 2 Substituents

  • Benzoyl vs. Acetyl: The 3,4-dimethoxybenzoyl group in the target compound and TQ9 increases steric bulk and electron density, enhancing interactions with hydrophobic enzyme pockets.
  • Methoxy Positioning : 6,7-Dimethoxy groups are conserved across analogs, essential for base structure activity.

Role of Position 1 Aryl Groups

  • Phenyl vs. Fluorophenyl : Fluorine substitution (Compound II) improves metabolic stability and polarity, while 4-methylphenyl (6d) enhances anticonvulsant potency via hydrophobic interactions .

Biological Activity

The compound 2-(3,4-dimethoxybenzoyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline family, which has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the synthesis, biological evaluation, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N2O5C_{21}H_{22}N_{2}O_{5} with a molecular weight of approximately 378.41 g/mol . The structure features a tetrahydroisoquinoline core substituted with both methoxy and benzoyl groups.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to achieve the desired structure. The methodology often includes:

  • Formation of the tetrahydroisoquinoline scaffold through cyclization reactions.
  • Introduction of methoxy and benzoyl substituents via electrophilic aromatic substitution or acylation techniques.

Anticancer Properties

Research has indicated that derivatives of tetrahydroisoquinolines exhibit significant anticancer properties. A study focusing on related compounds demonstrated their ability to reverse multidrug resistance in cancer cells. Specifically, compounds similar to This compound were evaluated for cytotoxicity against K562 cell lines. The results showed that certain derivatives had IC50 values comparable to known chemotherapeutic agents like verapamil .

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects. In vitro studies suggest that tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This activity may be attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of specific enzymes involved in drug metabolism and resistance.
  • Modulation of cellular signaling pathways , particularly those related to apoptosis and cell survival.

Study 1: Cytotoxicity Evaluation

A series of tetrahydroisoquinoline derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The study found that compounds with similar structural motifs exhibited potent activity against multidrug-resistant K562/A02 cells, with some showing IC50 values as low as 0.65 µM .

CompoundIC50 (µM)Resistance Ratio
Compound 6e0.6624.13
Compound 6h0.6524.50
Compound 7c0.9616.59

Study 2: Neuroprotective Activity

In another investigation focusing on neuroprotection, the compound demonstrated a significant reduction in neuronal cell death induced by oxidative stress in cultured neurons. The protective effect was observed at concentrations as low as 10 µM , indicating a potential therapeutic application in neurodegenerative diseases .

Q & A

Basic: What are the common synthetic methodologies for preparing this tetrahydroisoquinoline derivative?

Answer:
The synthesis typically involves multi-step protocols focusing on cyclization and functionalization:

  • Pummerer Reaction: Cyclization of intermediates like NN-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide to form the tetrahydroisoquinoline core .
  • Halogenation: Chlorination of 6,7-dimethoxy-THIQ precursors using sodium hypochlorite in tert-butanol under nitrogen, yielding halogenated derivatives .
  • Enantioselective Synthesis: Chiral resolution via Na/liquid NH₃ systems or Grignard reagents to introduce stereochemistry at position 1 .
    Key challenges include optimizing reaction conditions (e.g., temperature, solvent) to minimize side products and improve yields (>50% in optimized cases) .

Advanced: How do electronic effects of substituents influence NMR chemical shifts in this compound?

Answer:
Substituent-induced resonance polarization significantly alters 13C^{13}\text{C} and 15N^{15}\text{N} NMR chemical shifts:

  • Methoxy Groups: Electron-donating methoxy groups at positions 6 and 7 enhance delocalization of the nitrogen lone pair, causing upfield shifts in adjacent carbons .
  • Benzoyl Substituent: The 3,4-dimethoxybenzoyl group introduces anisotropic effects, shifting aromatic protons downfield. Dual substituent parameter (DSP) analysis quantifies contributions from conjugative (ρR\rho_R) and inductive (ρF\rho_F) effects .
  • DFT Validation: Computational models (B3LYP/6-311G(d,p)) align with experimental shifts, confirming substituent-sensitive polarization patterns .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR identify substituent patterns and confirm regioselectivity. Methoxy protons resonate at δ 3.70–3.90 ppm, while aromatic protons appear at δ 6.50–7.20 ppm .
  • X-ray Crystallography: SHELX programs refine crystal structures, revealing distorted half-chair conformations in the tetrahydroisoquinoline ring. Hydrogen-bonding networks (e.g., C–H···O) stabilize supramolecular assemblies .
  • IR and HRMS: Confirm functional groups (e.g., carbonyl at ~1650 cm⁻¹) and molecular mass (±2 ppm accuracy) .

Advanced: How can computational modeling rationalize structure-activity relationships (SAR) for anticonvulsant activity?

Answer:

  • Molecular Docking: Simulations with sodium channels or GABA receptors identify critical interactions. For example, the 2-acetyl group in 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-THIQ enhances binding via hydrophobic contacts .
  • Pharmacophore Models: Key features include:
    • Hydrophobic Pocket: Aryl groups at position 1.
    • Hydrogen Bond Acceptors: Methoxy and carbonyl oxygen atoms.
    • Electron-Rich Regions: Aromatic π-systems for charge transfer .
  • DFT-Derived Reactivity: Frontier molecular orbital (FMO) analysis predicts nucleophilic attack sites, guiding derivatization for improved bioavailability .

Data Contradiction: How to resolve discrepancies in reported anticonvulsant efficacy across studies?

Answer:
Discrepancies often arise from:

  • Model Variability: Differences in animal models (e.g., DBA/2 mice vs. maximal electroshock tests) .
  • Synthetic Purity: Impurities >2% (e.g., unreacted intermediates) can skew pharmacological results. Validate purity via HPLC (>98%) and elemental analysis .
  • Dosage Regimens: Optimal efficacy in DBA/2 mice requires 50–100 mg/kg doses, while higher doses may induce toxicity .
    Resolution Strategy: Reproduce synthesis using standardized protocols (e.g., ), test in parallel models, and validate via blind studies.

Advanced: What strategies optimize enantioselective synthesis for chiral derivatives?

Answer:

  • Chiral Auxiliaries: Use (1R)-configured benzyl groups to induce asymmetry during cyclization. For example, (1R)-1-benzyl-6,7-dimethoxy-THIQ achieves >90% enantiomeric excess (ee) via Grignard additions .
  • Catalytic Asymmetric Hydrogenation: Pd/C or Rh catalysts with chiral ligands (e.g., BINAP) reduce imine intermediates stereoselectively .
  • Resolution Techniques: Chiral HPLC or enzymatic resolution (e.g., lipases) separate enantiomers post-synthesis .

Basic: What are the known biological activities of this compound, and how are they assessed?

Answer:

  • Anticonvulsant Activity: Evaluated in DBA/2 mice via audiogenic seizure suppression. ED₅₀ values range from 30–100 mg/kg, with latency periods >60 minutes .
  • Antimicrobial Potential: Disk diffusion assays against Staphylococcus aureus and Escherichia coli show zones of inhibition (12–18 mm) at 100 µg/mL .
  • Enzyme Inhibition: Carbonic anhydrase inhibition (IC₅₀ ~10 µM) measured via stopped-flow CO₂ hydration assays .

Advanced: How does crystallographic data inform conformational analysis of the tetrahydroisoquinoline core?

Answer:

  • Half-Chair Conformation: X-ray structures reveal a distorted half-chair in the six-membered ring, with puckering parameters (QQ) of 0.45–0.55 Å.
  • Substituent Effects: Bulky groups (e.g., benzoyl) flatten the ring, increasing planarity (torsion angles <10°) .
  • Intermolecular Interactions: C–H···O and π-π stacking (3.5–4.0 Å distances) stabilize crystal packing, impacting solubility and melting points .

Basic: What are the stability considerations for this compound under experimental conditions?

Answer:

  • Thermal Stability: Decomposes above 200°C; store at –20°C under nitrogen to prevent oxidation .
  • Light Sensitivity: Methoxy groups are prone to photodegradation; use amber vials and minimize UV exposure .
  • Solution Stability: Degrades in polar aprotic solvents (e.g., DMSO) over 48 hours; use fresh solutions for bioassays .

Advanced: How to design analogs to enhance metabolic stability while retaining activity?

Answer:

  • Bioisosteric Replacement: Substitute methoxy groups with trifluoromethoxy (improves metabolic resistance) or ethoxy (extends half-life) .
  • Prodrug Strategies: Introduce ester or amide prodrug moieties at position 2 to enhance solubility and slow hepatic clearance .
  • Cytochrome P450 Screening: Identify metabolic hotspots (e.g., position 1 aryl groups) using liver microsome assays. Block with fluorine or methyl groups .

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